N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic organic compound that features a piperidine ring, a sulfamoyl group, and a phenyl group with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced through a coupling reaction, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Final Assembly: The final step involves the coupling of the piperidine derivative with the phenyl derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and methylsulfanyl groups.
Reduction: Reduction reactions can target the carbonyl groups or the sulfamoyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include alcohols and amines.
Substitution: Products depend on the nucleophile used and the site of substitution.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through inhibition or activation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[2-(trifluoromethyl)phenyl]ethanediamide
- N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[2-(methoxy)phenyl]ethanediamide
Uniqueness
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to the presence of the methylsulfanyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S2/c1-20(2)27(24,25)21-10-8-13(9-11-21)12-18-16(22)17(23)19-14-6-4-5-7-15(14)26-3/h4-7,13H,8-12H2,1-3H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUPRNUPFKGGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.